For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Fundamental Properties and Characteristics of Dibenzyl Disulfide
Abstract
Dibenzyl disulfide (DBDS), a significant organosulfur compound, possesses a range of chemical and biological properties that make it a subject of interest in various scientific fields. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and biological activities of dibenzyl disulfide. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its chemical and biological interactions.
Introduction
Dibenzyl disulfide, with the chemical formula C₁₄H₁₄S₂, is an organic disulfide that is structurally characterized by two benzyl (B1604629) groups linked by a disulfide bond. It is recognized for its distinct aroma and is found naturally in plants such as Petiveria alliacea[1][2][3]. Beyond its role as a flavoring agent and its industrial applications as an antioxidant in rubber compounding and a stabilizer for petroleum fractions, dibenzyl disulfide has garnered attention for its potential pharmacological activities[2][3][4]. This guide delves into the core physicochemical and biological attributes of DBDS, providing a technical foundation for its further exploration and application.
Physicochemical Properties
Dibenzyl disulfide is a crystalline solid at room temperature, with a faint beige or pale yellow appearance[1]. It is practically insoluble in water but exhibits solubility in organic solvents such as chloroform, ethyl acetate (B1210297), ether, benzene, and hot ethanol[1][3][4][5]. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Dibenzyl Disulfide
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₄S₂ | [5] |
| Molecular Weight | 246.39 g/mol | [5] |
| IUPAC Name | (benzyldisulfanyl)methylbenzene | [5] |
| CAS Number | 150-60-7 | [5] |
| Appearance | Solid, faintly beige/pale yellow crystals | [1][5] |
| Odor | Strong, offensive, burnt-caramel | [1][5] |
| Melting Point | 69 - 72 °C | [4][5][6] |
| Boiling Point | >270 °C (decomposes) | [1] |
| Solubility | Insoluble in water; soluble in hot alcohol, ether, chloroform, ethyl acetate | [1][4][5] |
| Flash Point | 150 °C / 302 °F | [7] |
Spectroscopic Data
The structural elucidation of dibenzyl disulfide is supported by various spectroscopic techniques. The key spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for Dibenzyl Disulfide
| Spectroscopic Technique | Key Data Points | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ = 7.24–7.36 (m, 10H), 3.69 (s, 4H) | [8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ = 137.9, 129.2, 128.5, 127.2, 43.2 | [9] |
| Infrared (IR) Spectroscopy | C-H stretching (aromatic): ~3062 cm⁻¹, C-H stretching (aliphatic): ~2908 cm⁻¹ | [] |
| Mass Spectrometry (EI) | m/z = 246 [M⁺], 123 [C₇H₇S]⁺, 91 [C₇H₇]⁺ | [11] |
Reactivity and Synthesis
The disulfide bond in dibenzyl disulfide is the most reactive site, susceptible to both reduction and oxidation. Under thermal stress, it can decompose to form benzyl mercaptan, which is a highly reactive species known to cause corrosion of copper surfaces[12][13].
Synthesis of Dibenzyl Disulfide
Dibenzyl disulfide can be synthesized through several routes, with the most common methods starting from benzyl chloride or benzyl mercaptan.
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From Benzyl Chloride: A prevalent method involves the reaction of benzyl chloride with a sulfur source like sodium disulfide (Na₂S₂) or a mixture of sodium sulfide (B99878) and elemental sulfur[2][6][9].
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From Benzyl Mercaptan: Oxidation of benzyl mercaptan provides a direct route to dibenzyl disulfide. Various oxidizing agents can be employed for this transformation[2].
A general experimental workflow for the synthesis of dibenzyl disulfide from benzyl chloride is depicted in the following diagram.
Experimental Protocols
Synthesis of Dibenzyl Disulfide from Benzyl Chloride
This protocol is a generalized procedure based on common synthetic methods.
Materials:
-
Benzyl chloride
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Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Elemental sulfur
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Water
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Ethyl acetate
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Sodium sulfate (B86663) (anhydrous)
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Silica (B1680970) gel for column chromatography
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Hexane and ethyl acetate for elution
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of water and ethanol.
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Add elemental sulfur to the solution and heat the mixture to reflux with stirring until the sulfur has completely dissolved, forming a sodium polysulfide solution.
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Cool the solution slightly and add benzyl chloride dropwise over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
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Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure dibenzyl disulfide.
Biological Activity and Signaling Pathways
Dibenzyl disulfide has demonstrated a spectrum of biological activities, including antioxidant, antimicrobial, and anticancer properties.
Antioxidant Activity
Dibenzyl disulfide is utilized as an antioxidant in industrial applications, such as in rubber compounding and for improving the thermal and aging resistance of lubricating oils[2][3][4]. Its ability to scavenge free radicals contributes to its stabilizing effects.
Antimicrobial Activity
Originating from Petiveria alliacea, dibenzyl disulfide has been shown to possess antibacterial and antifungal properties[2][3]. While the exact mechanism is not fully elucidated, it is believed that organosulfur compounds can disrupt microbial cell membranes and inactivate essential enzymes[14].
Anticancer Activity
Recent studies have highlighted the anticancer potential of dibenzyl disulfide, particularly against triple-negative breast cancer (TNBC) cells[1][15]. The proposed mechanism of action involves a caspase-independent cell death pathway. Dibenzyl disulfide appears to induce destabilization of the lysosomal membrane, leading to the release of cathepsin B into the cytoplasm. This, in turn, triggers a cascade of events culminating in apoptosis, independent of caspase activation. Furthermore, it has been observed to induce the expression of pro-apoptotic genes such as BAK1 and LTA[1][15].
A related compound, dibenzyl trisulfide, has been shown to modulate the MAPKinase ERK 1 and ERK 2 signaling pathways, which are crucial in regulating cell proliferation and other cellular processes[5]. Another study on dibenzyl trisulfide has implicated the suppression of the JAK/STAT3 signaling pathway in its anticancer effects[16]. While these pathways have not been directly confirmed for dibenzyl disulfide, they represent plausible areas for future investigation.
The proposed mechanism of anticancer action for dibenzyl disulfide is illustrated in the following diagram.
Safety and Toxicology
Dibenzyl disulfide is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction upon contact[6]. It is important to handle this compound with appropriate personal protective equipment. Detailed toxicological properties have not been fully investigated[7].
Table 3: Safety and Toxicological Information for Dibenzyl Disulfide
| Parameter | Information | Reference(s) |
| GHS Hazard Statements | H317: May cause an allergic skin reaction | [6] |
| GHS Precautionary Statements | P261, P272, P280, P302+P352, P333+P313, P362+P364 | [6] |
| Personal Protective Equipment | Dust mask (e.g., N95), eyeshields, gloves | [6] |
| Acute Toxicity | LD50/LC50 data not extensively available. Harmful if inhaled (ATE estimate). | [12] |
| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA. | [2] |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container. | [7] |
Applications
The diverse properties of dibenzyl disulfide lend it to a variety of applications:
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Flavor and Fragrance: Used as a flavoring agent in food products, contributing to coffee and caramel (B1170704) notes[4].
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Industrial Additive: Acts as an antioxidant in rubber compounding, a stabilizer for petroleum fractions, and an additive to silicone oils to improve thermal and aging resistance[2][3][4].
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Pharmaceutical Research: Its anticancer and antimicrobial activities make it a molecule of interest for drug discovery and development[1][2][3].
Conclusion
Dibenzyl disulfide is a multifaceted organosulfur compound with well-defined physicochemical properties and a growing body of research into its biological activities. While its industrial applications are established, its potential as a therapeutic agent, particularly in oncology, is an emerging and promising field of study. This guide has provided a comprehensive overview of the current knowledge on dibenzyl disulfide, aiming to facilitate further research and development in the scientific community. A thorough understanding of its synthesis, reactivity, and biological mechanisms of action will be crucial for harnessing its full potential.
References
- 1. Dibenzyl trisulfide induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. nbinno.com [nbinno.com]
- 5. Implications of dibenzyl trisulphide for disease treatment based on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dibenzyl Disulfide | C14H14S2 | CID 9012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Anti-Cancer Activities of Benzyl Analogues of Garlic-Derived Diallyl Disulfide (DADS) and the Corresponding Diselenides (2017) | Debojit Bhattacherjee | 14 Citations [scispace.com]
- 8. Synthesis and biological activities of dibenzyl dipiperazine diquaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 12. The effect of corrosive and antioxidant of dibenzyl disulfide (DBDS) on the oil-paper insulation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Dibenzyl trisulfide induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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